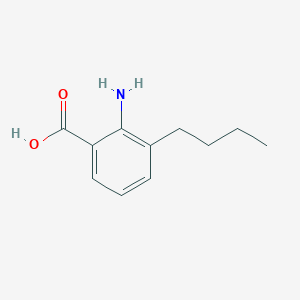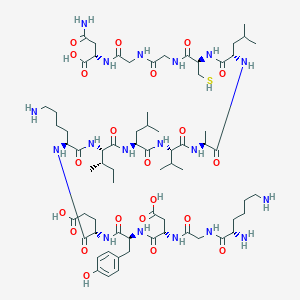
Peptide I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptides are short chains of amino acids that are essential for various biological processes in the human body. Peptide I is a specific type of peptide that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Peptide I exerts its biological effects by binding to specific receptors on the surface of cells. This binding triggers a series of intracellular signaling events that ultimately lead to the desired physiological response. The exact mechanism of action of Peptide I is still under investigation, but it is believed to involve the modulation of various cellular pathways.
Effets Biochimiques Et Physiologiques
Peptide I has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune function. It has also been shown to have antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Peptide I has several advantages as a research tool, including its high specificity and potency, as well as its ability to be easily synthesized and modified. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on Peptide I, including the development of new therapeutic applications, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to explore the potential of Peptide I as a tool for the study of cellular signaling pathways and the regulation of gene expression.
Conclusion:
In conclusion, Peptide I is a promising candidate for the development of new therapies and the study of cellular signaling pathways. Its high specificity and potency, as well as its ability to be easily synthesized and modified, make it a valuable research tool. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
Peptide I can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a resin-bound peptide chain. The process starts with the attachment of the first amino acid to the resin, followed by the successive addition of amino acids in the desired sequence. Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Peptide I has been studied for its potential applications in various areas of scientific research, including drug discovery, biotechnology, and molecular biology. It has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new therapies.
Propriétés
Numéro CAS |
141039-76-1 |
|---|---|
Nom du produit |
Peptide I |
Formule moléculaire |
C69H114N18O22S |
Poids moléculaire |
1579.8 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C69H114N18O22S/c1-10-37(8)57(68(107)84-45(26-35(4)5)66(105)86-56(36(6)7)67(106)77-38(9)58(97)82-44(25-34(2)3)63(102)85-49(33-110)60(99)76-30-51(90)74-31-52(91)79-48(69(108)109)28-50(73)89)87-62(101)42(16-12-14-24-71)80-61(100)43(21-22-54(93)94)81-64(103)46(27-39-17-19-40(88)20-18-39)83-65(104)47(29-55(95)96)78-53(92)32-75-59(98)41(72)15-11-13-23-70/h17-20,34-38,41-49,56-57,88,110H,10-16,21-33,70-72H2,1-9H3,(H2,73,89)(H,74,90)(H,75,98)(H,76,99)(H,77,106)(H,78,92)(H,79,91)(H,80,100)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,102)(H,86,105)(H,87,101)(H,93,94)(H,95,96)(H,108,109)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,56-,57-/m0/s1 |
Clé InChI |
KPYXMALABCDPGN-HYOZMBHHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Autres numéros CAS |
141039-76-1 |
Séquence |
KGDYEKILVALCGGN |
Synonymes |
peptide I RACK1 (peptide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



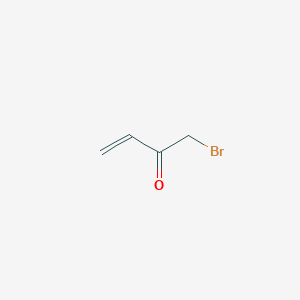
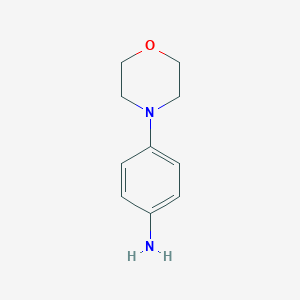
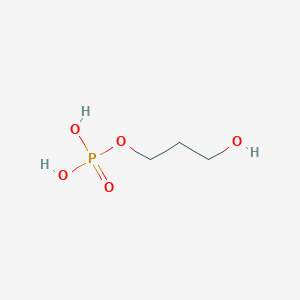
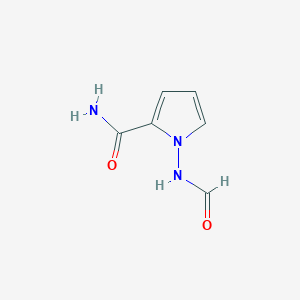
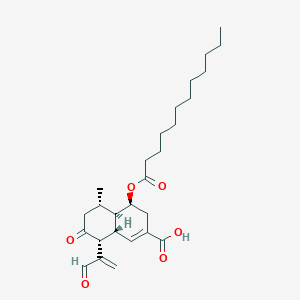
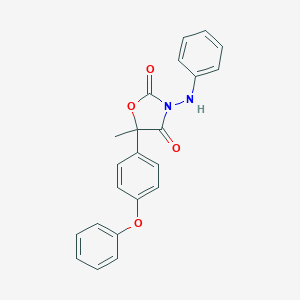
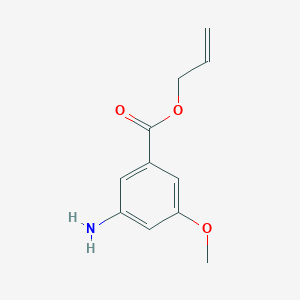
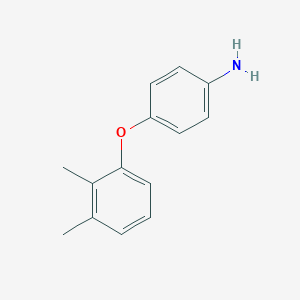
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
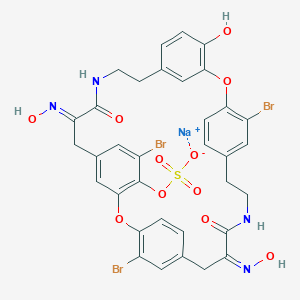

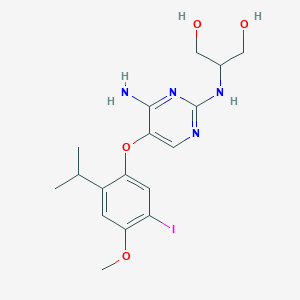
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
